N-(beta-Carboxypropionyl)-L-phenylalanine
Overview
Description
N-(beta-Carboxypropionyl)-L-phenylalanine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a carboxypropionyl group attached to the nitrogen atom of L-phenylalanine, an essential amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(beta-Carboxypropionyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with beta-carboxypropionic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might be optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(beta-Carboxypropionyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxypropionyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the carboxypropionyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N-(beta-Carboxypropionyl)-L-phenylalanine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. It serves as a model compound to understand the behavior of similar molecules in biological systems .
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for the synthesis of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-(beta-Carboxypropionyl)-L-phenylalanine involves its interaction with specific molecular targets. The carboxypropionyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The phenylalanine moiety can interact with hydrophobic regions of proteins, further modulating their behavior .
Comparison with Similar Compounds
N-(beta-Carboxypropionyl)-L-tyrosine: Similar structure but with a hydroxyl group on the aromatic ring.
N-(beta-Carboxypropionyl)-L-tryptophan: Contains an indole ring instead of a phenyl group.
N-(beta-Carboxypropionyl)-L-histidine: Features an imidazole ring in place of the phenyl group.
Uniqueness: N-(beta-Carboxypropionyl)-L-phenylalanine is unique due to its specific combination of the carboxypropionyl group and the phenylalanine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-10(13(18)19)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAGPBPLOYGROC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427553 | |
Record name | 4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37590-83-3 | |
Record name | 4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.